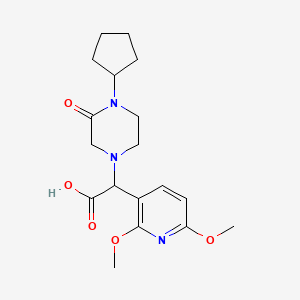

![molecular formula C20H25N3O2 B5558492 N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives often involves the preparation of compounds with variations in the N-4 substituent, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. These modifications are aimed at enhancing specific activities, such as gastrokinetic activity in the case of certain benzamides (Kato et al., 1992). The synthesis process often involves multi-step reactions, including condensation and modification of various functional groups to achieve the desired chemical structure and biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their biological activity and chemical properties. For example, the crystal structure of certain benzamide derivatives has been analyzed to understand their inhibitory capacity against cancer cell lines, suggesting that structural features play a significant role in their biological efficacy (Lu et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that influence their properties and potential applications. The presence of functional groups such as the morpholino moiety and substitutions on the benzamide ring affects their reactivity and interaction with biological targets. For instance, modifications in the N-4 substituent have shown to impact the gastrokinetic activity of these compounds (Kato et al., 1992).

科学的研究の応用

Gastroprokinetic Activity Research

Research has explored the gastroprokinetic activity of compounds structurally related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide. Studies have synthesized and evaluated derivatives for their effects on gastric emptying and serotonin-4 receptor binding, revealing that the amide bond and specific substitutions play crucial roles in gastroprokinetic potency. These insights contribute to the development of new therapeutic agents for gastrointestinal motility disorders (Kalo et al., 1995).

Antimicrobial and Antifungal Activities

Derivatives of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been synthesized and assessed for their antimicrobial and antifungal properties. These studies have led to the identification of compounds with significant activity against various microorganisms, showcasing the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

Research on the structural analogs of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide has demonstrated their potential in cancer therapy. Studies have synthesized compounds and evaluated their efficacy in inhibiting cancer cell proliferation, with some showing significant activity against specific cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Lu et al., 2017).

Electrospray Mass Spectrometry Applications

Compounds related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been utilized in electrospray mass spectrometry studies to analyze the fragmentation of N-linked carbohydrates. This research aids in the development of novel analytical methods for detailed carbohydrate structure elucidation, which is crucial in various scientific fields, including biochemistry and glycobiology (Harvey, 2000).

特性

IUPAC Name |

N-[2-(N-methylanilino)ethyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-22(18-5-3-2-4-6-18)12-11-21-20(24)17-7-9-19(10-8-17)23-13-15-25-16-14-23/h2-10H,11-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEJYZFMYDCCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[methyl(phenyl)amino]ethyl}-4-(morpholin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

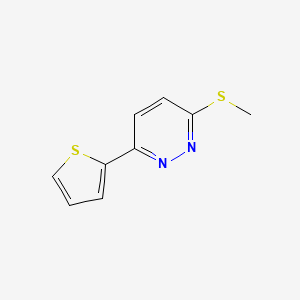

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

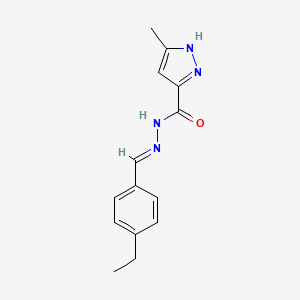

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

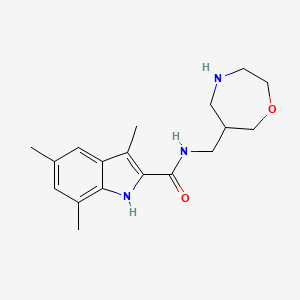

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)